

Spectroscopic Profile of 6-Bromopicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-Bromopicolinamide**, a significant molecule in medicinal chemistry and drug development. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Introduction

6-Bromopicolinamide is a derivative of picolinamide, featuring a bromine substituent on the pyridine ring. This modification significantly influences its electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical compounds. Accurate and detailed spectral data are paramount for confirming the structure and purity of **6-Bromopicolinamide** in any research or development endeavor.

Spectral Data Summary

The following sections provide a detailed summary of the available and predicted spectral data for **6-Bromopicolinamide**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **6-Bromopicolinamide** by providing detailed information about the hydrogen (^1H) and carbon (^{13}C) atomic nuclei.

Table 1: ^1H NMR Spectral Data of **6-Bromopicolinamide** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	d	1H	H-3
~7.8 - 7.6	t	1H	H-4
~7.6 - 7.4	d	1H	H-5
~7.5 (broad)	s	1H	-NH ₂
~7.3 (broad)	s	1H	-NH ₂

Note: Predicted chemical shifts are based on the analysis of similar pyridine and picolinamide derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data of **6-Bromopicolinamide** (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165	C=O
~150	C-2
~142	C-6
~140	C-4
~128	C-5
~122	C-3

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **6-Bromopicolinamide** by measuring the absorption of infrared radiation at various frequencies.

Table 3: Characteristic IR Absorption Bands of **6-Bromopicolinamide**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3200	Strong, Broad	N-H Stretch	Amide (-NH ₂)
~3100	Medium	C-H Stretch	Aromatic
~1670	Strong	C=O Stretch (Amide I)	Amide
~1600	Medium	N-H Bend (Amide II)	Amide
~1580, 1470	Medium to Weak	C=C Stretch	Aromatic Ring
~1100	Medium	C-N Stretch	Amide
Below 800	Medium to Strong	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **6-Bromopicolinamide**. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for **6-Bromopicolinamide**

m/z Value	Relative Abundance	Assignment
200	~100%	[M] ⁺ (with ⁷⁹ Br)
202	~98%	[M] ⁺ (with ⁸¹ Br)
184, 186	Variable	[M-NH ₂] ⁺
156, 158	Variable	[M-CONH ₂] ⁺
78	Variable	[C ₅ H ₃ N] ⁺

Note: The molecular ion will appear as a doublet with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Researchers should adapt these methods to their specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **6-Bromopicolinamide** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Sequence: Standard single-pulse.
 - Number of Scans: 16-64.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **6-Bromopicolinamide** with 100-200 mg of dry KBr powder in an agate mortar.
- Place the mixture in a pellet press and apply pressure to form a transparent disc.

Data Acquisition (FT-IR Spectrometer):

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The typical scanning range is $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Sample Introduction and Ionization:

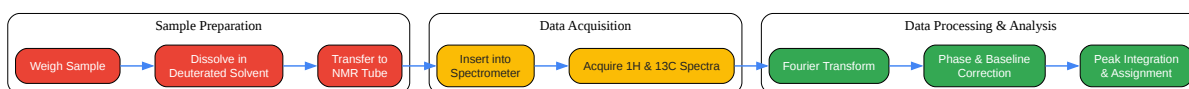
- Introduce the sample via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- For GC-MS, Electron Ionization (EI) is a common method. For LC-MS, Electrospray Ionization (ESI) is typically used.

Mass Analysis:

- The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of each ion to generate the mass spectrum.

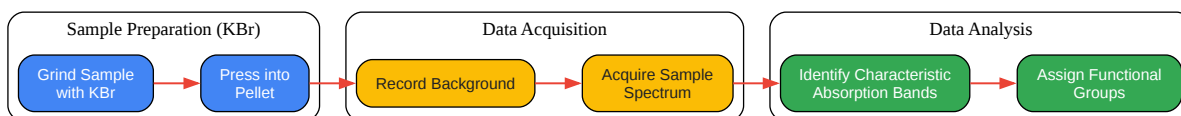
Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **6-Bromopicolinamide**.



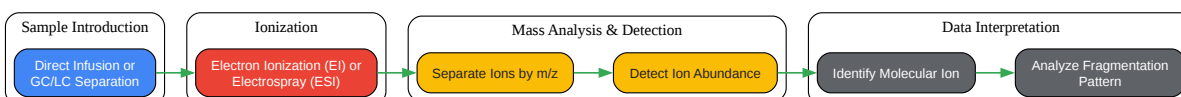
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NMR Spectroscopy Workflow



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FT-IR Spectroscopy Workflow



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Mass Spectrometry Workflow

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